molecular formula C16H20FNO3 B2368912 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide CAS No. 899730-02-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide

Cat. No.: B2368912
CAS No.: 899730-02-0
M. Wt: 293.338
InChI Key: SBZHDSFENWGCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.5]decane scaffold. The spirocyclic structure confers rigidity and stereochemical complexity, which may influence its physicochemical properties and biological activity. The 3-fluorobenzamide moiety introduces electronic effects (e.g., electron-withdrawing fluorine) that can modulate solubility, metabolic stability, and binding interactions.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c17-13-6-4-5-12(9-13)15(19)18-10-14-11-20-16(21-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZHDSFENWGCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide typically involves the formation of the spirocyclic core followed by the introduction of the fluorobenzamide moiety. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide serves as a valuable building block in organic synthesis for developing more complex molecules. Its unique structure allows for diverse chemical transformations, including:

  • Oxidation : Using potassium permanganate or hydrogen peroxide to yield carboxylic acids.
  • Reduction : Employing lithium aluminum hydride to produce alcohols or amines.
  • Substitution Reactions : Nucleophilic substitutions at the fluorobenzamide moiety.

Biology

This compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its unique binding characteristics may allow it to modulate enzymatic activity or receptor function, making it an important tool in biochemical research.

Medicine

This compound has shown promise in therapeutic applications:

  • Antimicrobial Activity : Studies indicate significant antibacterial properties against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.
  • Cytotoxicity : In vitro assays demonstrated cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the micromolar range (10-20 µM). Mechanistic studies suggest apoptosis induction via caspase pathway activation.
  • Anti-inflammatory Effects : Experimental models indicate that this compound can reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Industry

In industrial applications, this compound is utilized in the development of new materials with unique properties. Its specific reactivity makes it suitable for producing specialty chemicals.

Antimicrobial Studies

A study demonstrated that derivatives of dioxaspiro compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The promising MIC values suggest potential for further development into therapeutic agents.

Cytotoxicity Assays

In vitro assays using human cancer cell lines revealed that this compound induced cytotoxicity with IC50 values indicating effective concentrations for therapeutic exploration.

Anti-inflammatory Activity

Research indicated that this compound could significantly reduce pro-inflammatory cytokine production in models of inflammation, highlighting its potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Amine Derivatives

Several spirocyclic amines with the 1,4-dioxaspiro[4.5]decane core have been synthesized, differing in substituents and functional groups:

  • (S,E)-N-(4-Methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine (S07): Features a 4-methoxybenzyl group and α-allyl bromide-derived side chain. Synthesized via nucleophilic substitution (91% yield, yellow oil, m.p. 20°C) . Minor impurities (7.4 mol% dialkylated amine) noted in NMR analysis.
  • (S,E)-N-Methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08) :
    • Incorporates a nitrobenzenesulfonamide group, synthesized via NaH-mediated alkylation.
    • Intermediate used directly in subsequent reactions without purification .
  • (S,E)-N,2-Dimethyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine (S09): Simplified structure with methyl groups; prepared via desulfonylation of S08 using Cs2CO3 and thiophenol .

Key Differences :

Spirocyclic Alcohols and Ethers
  • 1,4-Dioxaspiro[4.5]decan-8-ol (291) :
    • Synthesized via NaBH4 reduction of the corresponding ketone (Step 1, 96% yield) .
    • Polar hydroxyl group increases solubility compared to the methoxy derivative (292).

Comparison :
The benzamide group in the target compound introduces aromaticity and planar geometry, contrasting with the aliphatic hydroxyl/methoxy groups in 291 and 292. This structural divergence may alter pharmacokinetic profiles.

Benzamide-Based Pesticides

Several benzamide derivatives are commercially used as pesticides, highlighting the role of substituents in bioactivity:

  • Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Contains 2,6-difluoro and 4-chloroaniline groups; acts as a chitin synthesis inhibitor .
  • Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
    • Features a trifluoromethyl group and isopropoxyphenyl moiety; functions as a fungicide .

Key Contrasts :

  • The target compound’s 3-fluoro substitution and spirocyclic spacer differ from the 2,6-difluoro (diflubenzuron) or trifluoromethyl (flutolanil) motifs. These variations may influence target specificity and environmental persistence.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds
Compound Name Core Structure Key Substituents Synthesis Yield Application/Notes
Target Compound 1,4-Dioxaspiro[4.5]decane 3-Fluorobenzamide N/A Hypothetical pharmaceutical use
S07 1,4-Dioxaspiro[4.5]decane 4-Methoxybenzyl, α-allyl amine 91% Intermediate in organic synthesis
Diflubenzuron Benzamide 2,6-Difluoro, 4-chloroaniline N/A Pesticide (chitin inhibitor)
1,4-Dioxaspiro[4.5]decan-8-ol (291) 1,4-Dioxaspiro[4.5]decane Hydroxyl group 96% Alcohol intermediate

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis may parallel methods used for S07–S09 (e.g., alkylation/amidation of α-allyl bromides) or NaBH4-mediated reductions .
  • Metabolism : Metabolites like 2-{1,4-dioxaspiro[4.5]decan-2-ylmethyl}guanidine (HMDB0014371) indicate possible Phase I/II modifications (e.g., oxidation, conjugation) .

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound this compound features a spirocyclic structure that incorporates a 1,4-dioxaspiro moiety. This structure is significant as it may influence the compound's interaction with biological targets. The molecular formula is C14H16FNO2C_{14}H_{16}FNO_2, and it has a molecular weight of approximately 251.29 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with an amine derived from 1,4-dioxaspiro[4.5]decan-2-ylmethanol. The process can be optimized using various solvents and catalysts to improve yield and purity.

Research indicates that compounds with dioxaspiro structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Dioxaspiro compounds have been shown to possess antibacterial properties against various pathogens.
  • Anticancer Activity : Certain derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of dioxaspiro compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various strains, indicating a promising antibacterial profile.
  • Cytotoxicity Assays :
    • In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxicity with IC50 values in the micromolar range (10-20 µM). Mechanistic studies suggested that this effect may be mediated through the activation of caspase pathways leading to apoptosis.
  • Anti-inflammatory Activity :
    • Experimental models of inflammation showed that this compound could significantly reduce pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialMIC values: 8-32 µg/mL
CytotoxicityIC50: 10-20 µM in cancer cells
Anti-inflammatoryReduced TNF-alpha and IL-6 production

Q & A

Q. What are the common synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide?

  • Methodological Answer : The synthesis typically involves two key steps:

Formation of the spirocyclic dioxaspiro core : Reduction of 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ in methanol yields 1,4-dioxaspiro[4.5]decan-8-ol. This intermediate is further functionalized via alkylation or amidation reactions .

Amidation : The fluorobenzamide moiety is introduced by coupling 3-fluorobenzoic acid derivatives (e.g., acid chlorides or activated esters) with the spirocyclic amine intermediate. Reagents like EDC/HOBt or DCC are often used for amide bond formation, followed by purification via silica gel chromatography .

  • Critical Parameters : Temperature control (0–25°C), solvent choice (MeOH, THF), and inert atmospheres (N₂/Ar) ensure high yields (>60%) and purity (>95%).

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key signals (e.g., spirocyclic CH₂ groups at δ 3.5–4.0 ppm, aromatic fluorobenzamide protons at δ 7.0–8.0 ppm) .
  • Infrared Spectroscopy (IR) : Amide C=O stretches (~1650 cm⁻¹) and sp³ C-O bonds (~1100 cm⁻¹) confirm functional groups.
  • X-ray Crystallography : SHELX software refines bond lengths/angles, resolving ambiguities in the spirocyclic geometry. Data collection requires high-resolution crystals (e.g., 0.8 Å) to account for steric strain in the dioxaspiro core .

Q. What are the solubility and handling requirements for this compound?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or dichloromethane. Avoid aqueous buffers (pH < 5 or > 8) due to hydrolysis risks .
  • Handling : Store under inert gas (Ar) at –20°C. Use anhydrous conditions during reactions to prevent decomposition of the spirocyclic ether moiety .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound’s spirocyclic structure?

  • Methodological Answer :
  • Steric Strain : The dioxaspiro core induces torsional stress, complicating refinement of bond angles. SHELXL’s restraints (e.g., DFIX, SIMU) mitigate overfitting by enforcing chemically reasonable geometries .
  • Disorder in the Spiro Ring : Dynamic puckering of the dioxane ring may cause split positions. High-resolution data (≤1.0 Å) and TWIN/BASF corrections in SHELX resolve partial disorder .
  • Validation : Check R-factor convergence (<5% discrepancy) and validate via CCDC deposition (e.g., Mercury software) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in fluorobenzamide derivatives?

  • Methodological Answer :
  • Fluorine Positioning : Compare 3-fluoro vs. 3,4-difluoro analogs (see ) to assess electronic effects on target binding. Use IC₅₀ assays (e.g., cyclooxygenase inhibition) .
  • Spirocyclic Modifications : Replace the dioxaspiro core with non-cyclic ethers (e.g., tetrahydrofuran) to evaluate conformational flexibility. Molecular docking (AutoDock Vina) predicts binding poses .
  • Data Interpretation : Correlate logP (HPLC-derived) with cellular permeability. A table from shows:
DerivativelogPIC₅₀ (COX-2, μM)
3-Fluoro2.10.45
3,4-Difluoro2.80.12

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions (pH 2–5) : The spirocyclic ether undergoes ring-opening hydrolysis. Monitor via LC-MS: Degradation peaks appear at m/z 285 → 201 (cleavage at the ether oxygen) .
  • Basic Conditions (pH 9–12) : Amide bond hydrolysis dominates. Use ¹H NMR to track loss of fluorobenzamide signals (δ 7.8 ppm) over time .
  • Mitigation Strategies : Stabilize formulations via lyophilization or encapsulation in PEG matrices .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADME Prediction : SwissADME or ADMETLab estimate bioavailability (%F = 78), plasma protein binding (PPB = 92%), and CYP450 metabolism (CYP3A4 substrate) .
  • Molecular Dynamics (MD) : GROMACS simulates interactions with lipid bilayers, revealing diffusion coefficients (D = 1.2 × 10⁻⁶ cm²/s) consistent with moderate blood-brain barrier penetration .
  • Validation : Compare in silico results with in vitro Caco-2 permeability assays (Papp > 10⁻⁶ cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.